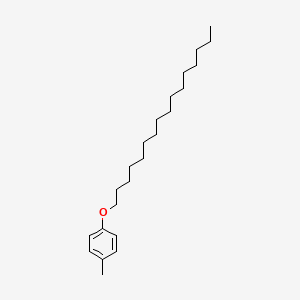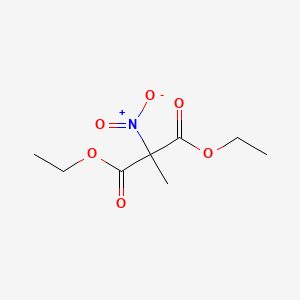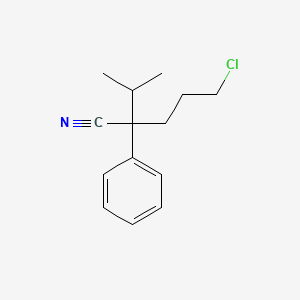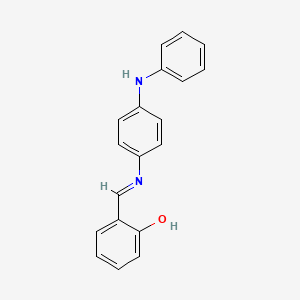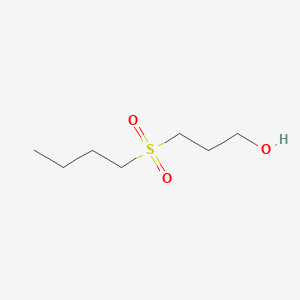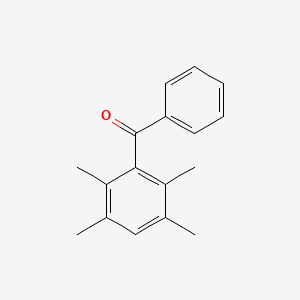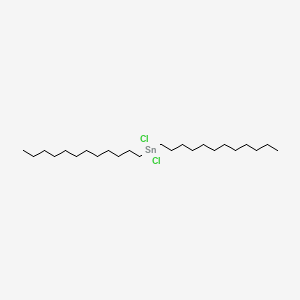
Stannane, dichlorodidodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodidodecylstannane is an organotin compound with the molecular formula C24H50Cl2Sn. It is characterized by the presence of two dodecyl groups and two chlorine atoms bonded to a central tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biocidal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichlorodidodecylstannane can be synthesized through the reaction of tridodecylaluminium with tin(IV) chloride in the presence of dibutyl ether. The reaction is typically carried out at a temperature of 50°C for approximately 0.75 hours . The general reaction scheme is as follows:
3C12H25Al+SnCl4→C24H50Cl2Sn+AlCl3
Industrial Production Methods: Industrial production of dichlorodidodecylstannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Dichlorodidodecylstannane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The chlorine atoms in dichlorodidodecylstannane can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in an alcohol solvent at low temperatures.
Substitution: Alkyl or aryl halides in the presence of a base, such as potassium carbonate, at elevated temperatures.
Major Products:
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Dichlorodidodecylstannane has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biocidal properties, particularly against marine organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of dichlorodidodecylstannane involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. In the context of its biocidal properties, dichlorodidodecylstannane disrupts the cell membranes of marine organisms, leading to their demise .
Comparación Con Compuestos Similares
Dichlorodibutylstannane: Similar in structure but with shorter alkyl chains.
Dichlorodiphenylstannane: Contains phenyl groups instead of alkyl chains.
Dichlorodimethylstannane: Contains methyl groups instead of dodecyl chains.
Uniqueness: Dichlorodidodecylstannane is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with biological membranes, making it particularly effective as a biocidal agent .
Propiedades
Número CAS |
5827-58-7 |
|---|---|
Fórmula molecular |
C24H50Cl2Sn |
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
dichloro(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2ClH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
YREAYUWMESCMHJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


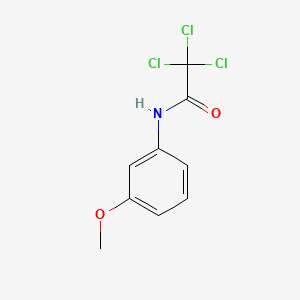
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
